molecular formula C15H26N4O3 B13110629 N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide

Cat. No.: B13110629
M. Wt: 310.39 g/mol
InChI Key: BMRFWLZYVYSMCO-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide is a compound that belongs to the class of pyrimidine derivatives It is structurally related to theophylline and caffeine, which are well-known xanthine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide typically involves the reaction of 6-amino-1,3-dimethyluracil with nonanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the central nervous system.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A xanthine derivative used as a bronchodilator.

    Caffeine: A stimulant commonly found in coffee and tea.

    Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.

Uniqueness

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)nonanamide is unique due to its specific structural features and the presence of a nonanamide group. This structural difference may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C15H26N4O3

Molecular Weight

310.39 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)nonanamide

InChI

InChI=1S/C15H26N4O3/c1-4-5-6-7-8-9-10-11(20)17-12-13(16)18(2)15(22)19(3)14(12)21/h4-10,16H2,1-3H3,(H,17,20)

InChI Key

BMRFWLZYVYSMCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N

Origin of Product

United States

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